Home > Products > Screening Compounds P34403 > Divalproex sodium
Divalproex sodium - 76584-70-8

Divalproex sodium

Catalog Number: EVT-467815
CAS Number: 76584-70-8
Molecular Formula: C8H16NaO2
Molecular Weight: 167.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Divalproex sodium is a compound comprised of sodium valproate and valproic acid, present in a 1:1 molar ratio. [] It serves as a valproic acid derivative frequently employed in scientific research to investigate various neurological and psychiatric conditions. [] Divalproex sodium is recognized for its anticonvulsant and mood-stabilizing properties. []

Sodium Valproate

Relevance: Sodium valproate is the other major component of Divalproex sodium. Divalproex sodium combines both sodium valproate and valproic acid in equimolar concentrations to create a compound that is better tolerated than valproic acid alone while maintaining similar therapeutic efficacy. Although both sodium valproate and Divalproex sodium are effective treatments for epilepsy and bipolar disorder, some studies suggest that Divalproex sodium might have a more favorable side effect profile, particularly regarding gastrointestinal disturbances.

Lithium Carbonate

Relevance: Lithium carbonate is often compared to Divalproex sodium in studies investigating the treatment of bipolar disorder. Both drugs demonstrate efficacy in managing manic episodes and preventing relapses, but they exhibit different side effect profiles. This has led to ongoing research comparing their effectiveness, tolerability, and long-term outcomes in bipolar disorder management.

Risperidone

Relevance: Risperidone is often studied alongside Divalproex sodium in the context of treating bipolar disorder, particularly in pediatric populations. Studies often compare their efficacy, tolerability, and potential side effects, especially regarding metabolic parameters like weight gain and prolactin levels, in managing manic episodes and preventing relapse.

Source and Classification

Divalproex sodium is classified as an antiepileptic drug and is primarily used to treat epilepsy, bipolar disorder, and to prevent migraine headaches. It is a coordination complex formed from sodium valproate and valproic acid, which are both derivatives of the short-chain fatty acid valproic acid. The compound has a pKa of 4.6 and exhibits varying solubility depending on pH levels: it is soluble at 1 mg/ml at pH 1.0 and 200 mg/ml at pH 6.8 .

Synthesis Analysis

The synthesis of divalproex sodium involves several methods, primarily focusing on the crystallization of a 1:1 mixture of valproic acid and sodium valproate. One effective method includes:

  1. Preparation of Reaction Mixture: A powdered sodium source (such as sodium hydroxide or sodium ethoxide) is added to valproic acid at temperatures between 10 °C to 60 °C.
  2. Solvent Addition: Organic solvents like acetone or acetonitrile are introduced to obtain a clear solution.
  3. Cooling and Crystallization: The solution is then cooled to 5 °C to 20 °C to facilitate crystallization.
  4. Isolation: The resulting compound is filtered, washed with chilled solvents, and dried under vacuum to yield divalproex sodium in high purity (above 95% yield) as a white powder .

This method emphasizes the need for precise control over reaction conditions, including temperature and solvent choice, to achieve optimal yields and purity.

Molecular Structure Analysis

Divalproex sodium has a complex molecular structure characterized by its coordination between sodium valproate and valproic acid. The molecular formula can be represented as C16H31NaO4C_{16}H_{31}NaO_4. The structure features:

  • Sodium Ion: Contributes to the solubility and ionic properties of the compound.
  • Valproate Ion: Contains a branched carbon chain with a carboxyl group.
  • Valproic Acid: A short-chain fatty acid that enhances the lipophilicity of the compound.

The molecular interactions within divalproex sodium include hydrogen bonding between the carboxyl groups of valproic acid and the hydroxyl groups of sodium valproate, contributing to its stability in solution .

Chemical Reactions Analysis

Divalproex sodium can undergo various chemical reactions:

  • Dissociation in Solution: Upon dissolution in water, divalproex sodium dissociates into its constituent parts—sodium valproate and valproic acid—due to its coordination nature.
  • Thermal Decomposition: When subjected to heat, divalproex sodium may decompose into its components at elevated temperatures (above 100 °C), with significant weight loss observed at approximately 290 °C due to the evaporation of valproic acid .
  • Reactivity with Acids/Bases: Divalproex sodium can react with strong acids or bases, leading to the formation of other salts or decomposition products.

These reactions are crucial for understanding its behavior in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of divalproex sodium primarily involves increasing the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This action helps stabilize neuronal membranes and reduces excessive neuronal firing associated with seizures. Divalproex sodium also modulates ion channels (sodium and calcium channels) which further contributes to its anticonvulsant effects .

Studies have shown that divalproex sodium enhances GABAergic activity while inhibiting excitatory neurotransmitter release, thus providing a dual mechanism for controlling seizure activity.

Physical and Chemical Properties Analysis

Divalproex sodium exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white crystalline powder.
  • Solubility: Highly soluble in water (200 mg/ml at pH 6.8) but less so at lower pH levels.
  • Melting Point: Melts around 100 °C.
  • Stability: Exhibits good stability under dry conditions but can absorb moisture from the atmosphere.

These properties are essential for its formulation into various pharmaceutical forms such as tablets or capsules .

Applications

Divalproex sodium has several important applications in medicine:

  • Epilepsy Treatment: It is used as a first-line treatment for various types of seizures.
  • Bipolar Disorder Management: Divalproex sodium helps stabilize mood swings in patients with bipolar disorder.
  • Migraine Prophylaxis: It is effective in preventing migraine headaches.
  • Formulation Development: Its plasticizing properties make it suitable for developing sustained-release formulations in pharmaceuticals .
Molecular Characterization of Divalproex Sodium

Chemical Structure and Stability: Coordination Compound Dynamics

Divalproex sodium is a coordination complex comprising an equimolar ratio of sodium valproate ($$ \ce{C8H15NaO2} $$) and valproic acid ($$ \ce{C8H16O2} $$), linked via a hydrogen bond rather than a covalent interaction. This unique structure forms a stable crystalline compound with the molecular formula $$ \ce{Na[C8H15O2] \cdot [C8H16O2]} $$, where the carboxylate group of sodium valproate coordinates with the proton of valproic acid’s carboxylic acid group [1] [6]. The complex exhibits exceptional thermal resilience, maintaining chromatographic purity >99% even at 85°C for 120 hours and tolerating brief exposure to 110°C during pharmaceutical processing [3] [6]. This stability arises from the energy-favored conformation of the valproate ion, whose branched alkyl chain and flexible conformation minimize steric strain within the crystal lattice [8].

Table 1: Thermal Stability Profile of Divalproex Sodium

Temperature (°C)Exposure DurationPurity Retention (%)Key Observations
85120 hours100.0No degradation peaks
10030 minutes99.6Partial melting
11030 minutes99.5Full melting, no decomposition

Synthesis Pathways: Sodium Valproate-Valproic Acid Equimolar Complex

Industrial synthesis involves reacting valproic acid with sodium hydroxide in anhydrous organic solvents, typically acetone or acetonitrile, under controlled conditions. The process proceeds via nucleophilic addition, where the hydroxide ion deprotonates valproic acid to form sodium valproate, which subsequently coordinates with an undissociated valproic acid molecule [1]. Critical parameters include:

  • Stoichiometric Control: Precise 1:1 molar equivalence of valproic acid and sodium hydroxide ensures optimal complex yield. Deviations promote sodium valproate crystallization or free acid precipitation [1].
  • Solvent Selection: Acetone yields higher-purity crystals (>99% HPLC) than acetonitrile due to superior lattice incorporation of the complex. Reaction temperatures are maintained between −20°C and 30°C to initiate crystallization without solvent inclusion [1].
  • Crystallization: Slow cooling (0.5°C/minute) of the saturated solution yields rhombic crystals, while rapid quenching produces metastable forms with higher hygroscopicity. Post-synthesis, crystals are washed with cold solvent (−10°C) to remove residual reactants [1] [5].

Table 2: Synthesis Efficiency in Different Solvents

SolventReaction Temperature (°C)Yield (%)HPLC Purity (%)Crystal Morphology
Acetone-10 to 1092.399.8Rhombic plates
Acetonitrile-5 to 1587.698.5Needle clusters
Ethanol0 to 2078.995.2Amorphous aggregates

Physicochemical Properties: pH-Dependent Dissociation Behavior

The compound’s solubility and dissociation are critically influenced by environmental pH. Below pH 4.0, the complex remains intact but exhibits low aqueous solubility (2.1 mg/mL at 25°C). As pH rises, deprotonation of the valproic acid component initiates dissociation into free valproate ions ($$ \ce{C8H15O2^{-}} $$) and sodium cations, increasing solubility dramatically to >500 mg/mL at pH 6.8 [1] [6]. This pH-responsive behavior underpins its use in enteric-coated formulations. Spectroscopic studies (FTIR, DSC) confirm no covalent interactions between sodium valproate and valproic acid; the coordination bond dissociates without chemical degradation [3].

Density and viscosity analyses in biorelevant media (0.06 mol/kg sodium chloride/dextrose) reveal positive apparent molar volumes ($$ V{\phi} $$ = 12.6 cm³/mol at 25°C) and negative viscosity B-coefficients (−0.021 L/mol), indicating hydrophobic hydration and disrupted solvent structure [7]. Hydration numbers ($$ nH $$ = 14–18) confirm extensive water molecule ordering around the alkyl chains, explaining its deliquescence tendency in humid environments.

Polymorphic Forms and Crystallographic Analysis

Eight distinct solid-state forms of sodium valproate have been identified, contrasting sharply with divalproex sodium’s limited polymorphism. Sodium valproate forms include three hygroscopic hydrates (Forms A, B, D), three acid-stabilized solvates (Forms C, E, F), an anhydrous form (H), and one metastable intermediate (G) [8]. Form A (Na(C₈H₁₅O₂)·H₂O) absorbs atmospheric water aggressively, gaining >20% mass at 75% relative humidity, while Form C (Na₃(C₈H₁₅O₂)₃(C₈H₁₆O₂)·H₂O) exhibits negligible hygroscopicity [5] [8].

Divalproex sodium crystallizes primarily in a monoclinic lattice (P2₁/c space group). Powder X-ray diffraction (PXRD) reveals characteristic peaks at 2θ = 6.3°–6.5°, 7.12°–7.32°, and 18.15°–18.35°, corresponding to d-spacings of 13.8 Å, 12.1 Å, and 4.9 Å, respectively [5]. These reflections arise from the layered arrangement of the coordination complex, where hydrophobic alkyl chains orient orthogonally to the ionic planes. Crystal stabilization mechanisms include:

  • Hydrophobic Interactions: van der Waals contacts between propyl and pentyl groups (3.8–4.2 Å spacing).
  • Hydrogen Bonding: O–H···O bridges (2.65 Å) between valproic acid and valproate ions.
  • Ionic Packing: Sodium ions coordinate with carboxylate oxygens in distorted octahedral geometry [8].

Table 3: Crystallographic Signatures of Key Solid Forms

FormCompositionPXRD Peaks (2θ, °)HygroscopicityStability
A*Na(C₈H₁₅O₂)·H₂O5.8, 11.7, 23.4ExtremeConverts to D in air
CNa₃(C₈H₁₅O₂)₃(C₈H₁₆O₂)·H₂O8.2, 16.5, 24.8LowIndefinite (RT)
E†Na(C₈H₁₅O₂)(C₈H₁₆O₂)6.4, 7.2, 18.2, 19.0None>100°C
FNa₃(C₈H₁₅O₂)₃(C₈H₁₆O₂)·2H₂O9.5, 15.3, 17.9NoneUp to 80°C

*Sodium valproate hydrate; †Divalproex sodium (anhydrous coordination complex)

The crystalline architecture of divalproex sodium (Form E) prevents water ingress more effectively than sodium valproate hydrates. This is attributed to densely packed hydrophobic domains and the absence of lattice channels large enough to accommodate water molecules (diameter >2.6 Å). Consequently, divalproex sodium maintains crystal integrity below 85% relative humidity, unlike sodium valproate hydrates that deliquesce at >40% humidity [5] [8].

Properties

CAS Number

76584-70-8

Product Name

Divalproex sodium

IUPAC Name

sodium;2-propylpentanoate;2-propylpentanoic acid

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RGZUPIWJTSGERU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Canonical SMILES

CCCC(CCC)C(=O)O.[Na]

Isomeric SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.